molecular formula C19H17FN2O3 B11406162 2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11406162
M. Wt: 340.3 g/mol
InChI Key: XYDNNRPAWGNFIN-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the dimethylphenoxy intermediate. This intermediate is then reacted with 3-(4-fluorophenyl)-1,2-oxazole-5-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: This compound shares a similar phenoxy structure but differs in its functional groups and overall structure.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound features a similar oxazole ring and fluorophenyl group but has different substituents and overall structure.

Uniqueness

2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H17FN2O3/c1-12-4-3-5-13(2)19(12)24-11-17(23)21-18-10-16(22-25-18)14-6-8-15(20)9-7-14/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

XYDNNRPAWGNFIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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